Polyanhydride Molecular Weight Reproducibility: Azelaic-Based vs. Excess Acetic Anhydride Protocol
Poly(azelaic anhydride) synthesized with 1 molar equivalent of acetic anhydride per carboxylic acid group yields a weight-average molecular weight (Mw) of approximately 16,000 Da with a standard deviation of less than 500 Da and polydispersity in the range 1.3 to 2.0. In contrast, using 5 equivalents of acetic anhydride produces polyanhydrides with a standard deviation of approximately 2,500 Da and polydispersity between 2.5 and 5.5. This head-to-head experimental design—varying only the acetic anhydride stoichiometry while holding the monomer (azelaic acid) constant—demonstrates that procurement of the monomer for tightly controlled Mw applications requires the 1-equivalent protocol [1].
| Evidence Dimension | Poly(azelaic anhydride) molecular weight reproducibility (standard deviation of Mw, and polydispersity index) |
|---|---|
| Target Compound Data | Mw ~16,000 Da; SD <500 Da; PDI 1.3–2.0 (1 equiv. acetic anhydride protocol) |
| Comparator Or Baseline | Same monomer, excess acetic anhydride protocol (5 equiv.): Mw similar but SD ~2,500 Da; PDI 2.5–5.5 |
| Quantified Difference | SD reduced ~5-fold; PDI reduced from up to 5.5 to ≤2.0 when switching from excess to 1 equiv. protocol |
| Conditions | Melt polycondensation at 140 °C under nitrogen; triplicate synthesis; GPC analysis; Pharmaceutics 2022, 14(7), 1403 |
Why This Matters
For procurement in controlled drug delivery applications where polyanhydride molecular weight reproducibility directly impacts degradation kinetics and drug release profiles, the synthetic protocol demonstrated for azelaic acid-derived polyanhydride offers a 5-fold improvement in batch-to-batch consistency, which is a quantifiable selection criterion over protocols using non-stoichiometric acetic anhydride activation.
- [1] Ghosh R, Arun Y, Siman P, Domb AJ. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Pharmaceutics. 2022;14(7):1403. doi:10.3390/pharmaceutics14071403 View Source
